(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Overview
Description
JWH 146: It acts as an agonist of the cannabinoid receptors CB1 and CB2, with a moderate selectivity for the CB1 receptor . This compound was first synthesized in 2006 by John W. Huffman and colleagues to study the nature of ligand binding to the CB1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 146 involves the reaction of 1-naphthoyl chloride with 1-heptyl-5-phenyl-1H-pyrrole under basic conditions. The reaction typically uses a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for JWH 146 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: JWH 146 primarily undergoes substitution reactions due to the presence of the naphthoyl and pyrrole groups. It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry: JWH 146 is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples .
Biology and Medicine: In biological research, JWH 146 is used to study the effects of cannabinoid receptor activation. It helps in understanding the role of CB1 and CB2 receptors in various physiological processes .
Industry: JWH 146 is used in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples .
Mechanism of Action
JWH 146 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It has a higher affinity for the CB1 receptor, which is primarily found in the central nervous system . Upon binding, JWH 146 activates these receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and other cellular processes .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different side chains.
JWH 073: Similar to JWH 018 but with a different alkyl chain length.
AM-2201: A synthetic cannabinoid with a fluorinated side chain.
Uniqueness: JWH 146 is unique due to its specific heptyl and phenyl substitutions on the pyrrole ring, which confer distinct binding affinities and selectivities for the CB1 and CB2 receptors .
Properties
IUPAC Name |
(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBFNFBWXVCTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016888 | |
Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-21-2 | |
Record name | JWH-146 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-146 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5446SVK6LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The CB2 receptor, a member of the G-protein-coupled receptor superfamily, presents itself as an attractive drug target for pain and inflammation management. [] This is due to its role in modulating immune responses and pain perception.
A: While the provided research paper [] doesn't delve into specific SAR studies for JWH-146, it does highlight the importance of the N-1 alkyl chain length in cannabimimetic indoles for CB2 receptor binding. This suggests that modifications to this region of the JWH-146 molecule could impact its binding affinity and potentially lead to the development of analogs with altered pharmacological profiles. Further research exploring systematic structural modifications of JWH-146 and evaluating their impact on CB2 receptor activity, potency, and selectivity would be valuable. This information could contribute to designing novel CB2 ligands with improved therapeutic potential for pain and inflammation.
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